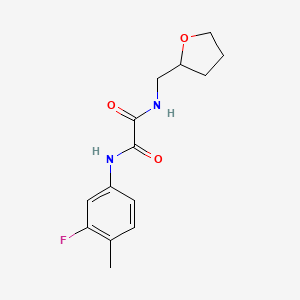

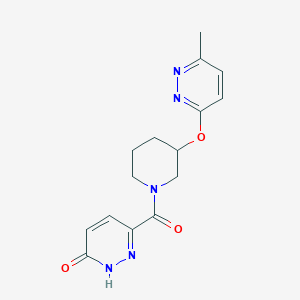

![molecular formula C17H14N4O3 B2651779 3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-58-1](/img/structure/B2651779.png)

3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound that belongs to the family of purine derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique structure and properties.

Scientific Research Applications

Antiviral Applications

Synthesis and Antiviral Activity of Nucleoside Derivatives : Research explored the synthesis of sugar-modified nucleoside derivatives of the purine analogue, which includes 3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, showcasing their antiviral activity against the Semliki Forest virus. Notably, compounds related to the purine analogue demonstrated similar activity to the reference compound, indicating potential antiviral properties (Kini et al., 1991).

Immunomodulatory Applications

Purine Nucleoside Analogues for Immunomodulation : The synthesis of novel analogues of purine nucleosides in the thiazolo[4,5-d]pyrimidine ring system aimed to assess their immunomodulatory effects. Specifically, the study synthesized and evaluated certain guanosine and xanthosine analogues, where some demonstrated significant immunoactivity, indicating their potential as immunotherapeutic agents (Nagahara et al., 1990).

Medicinal Chemistry and Drug Design

Isosteres and Privileged Scaffolds in Medicinal Chemistry : The paper discusses the structural modifications of natural purines using isosteric ring systems, highlighting their significant role in drug discovery programs. The usage of 1,3,5-triazine-based purine-like scaffolds has contributed to advancements in medicinal chemistry, offering molecular diversity and potential therapeutic applications in various diseases (Lim & Dolzhenko, 2014).

Heterocyclic Chemistry and Coordination Compounds

Second Coordination Sphere in Metal Aquacomplexes : This study delves into the interaction between certain derivatives, including 3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione derivatives and divalent metal cations, forming coordination compounds. The study provides insights into the hydrogen bonding network and superstructures formed in these complexes, relevant in the context of crystallography and coordination chemistry (Maldonado et al., 2009).

properties

IUPAC Name |

4-methyl-7-phenyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-3-9-20-15(22)13-14(19(2)17(20)23)18-16-21(13)10-12(24-16)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUQJOXINUGBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=C)N3C=C(OC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-phenyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)

![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)

![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)

![6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)